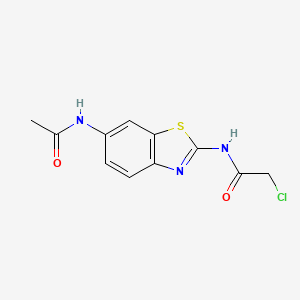

N-(6-Acetylamino-benzothiazol-2-yl)-2-chloro-acetamide

Description

N-(6-Acetylamino-benzothiazol-2-yl)-2-chloro-acetamide is a benzothiazole derivative characterized by a 6-acetylamino substitution on the benzothiazole ring and a 2-chloro-acetamide group at the 2-position. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the aromatic ring, known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties. The acetylamino group at the 6-position likely enhances hydrogen-bonding interactions, while the chloro-acetamide moiety contributes to electrophilic reactivity, making the compound a candidate for further functionalization or biological targeting .

Properties

IUPAC Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-chloroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O2S/c1-6(16)13-7-2-3-8-9(4-7)18-11(14-8)15-10(17)5-12/h2-4H,5H2,1H3,(H,13,16)(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUJUWJCYPWFQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Acetylamino-benzothiazol-2-yl)-2-chloro-acetamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core is synthesized by the cyclization of 2-aminothiophenol with acetic anhydride, resulting in 2-acetylaminobenzothiazole.

Chlorination: The acetylaminobenzothiazole is then subjected to chlorination using thionyl chloride (SOCl₂) to introduce the chloro group at the 2-position, forming 2-chloro-N-(6-acetylamino-benzothiazol-2-yl)-acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using the same basic steps but optimized for efficiency and yield. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-Acetylamino-benzothiazol-2-yl)-2-chloro-acetamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the benzothiazole ring or the acetylamino group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products

Nucleophilic Substitution: Formation of substituted benzothiazole derivatives.

Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.

Reduction: Formation of reduced benzothiazole derivatives with modified functional groups.

Scientific Research Applications

N-(6-Acetylamino-benzothiazol-2-yl)-2-chloro-acetamide has several scientific research applications, including:

Medicinal Chemistry: Investigated for its potential as an antimicrobial, antitumor, and anti-inflammatory agent.

Pharmaceutical Research: Used as a lead compound for the development of new drugs targeting various diseases.

Biological Studies: Studied for its interactions with biological macromolecules and its effects on cellular processes.

Industrial Applications: Potential use in the synthesis of other bioactive compounds and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(6-Acetylamino-benzothiazol-2-yl)-2-chloro-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzothiazole Acetamides

N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide

- Structure: Features a 6-chloro substituent instead of 6-acetylamino.

- Properties : Molecular formula C₉H₇ClN₂OS , with a collision cross-section of 324.87 g/mol. Exhibits moderate lipophilicity (LogP: 2.26) and stability under ambient storage conditions .

- Applications : Used as a precursor in medicinal chemistry due to its reactivity at the chloro position.

N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate

- Structure : Contains a 4-chloro group and a 2-(3-methylphenyl)acetamide side chain.

- Crystallography : The dihedral angle between benzothiazole and benzene planes is 79.3°, stabilized by O–H⋯N and π–π stacking interactions. This structural rigidity may enhance binding to biological targets like kinases .

- Synthesis Yield : 91% via carbodiimide-mediated coupling, indicating efficient scalability .

2-Chloro-N-(6-ethoxy-benzothiazol-2-yl)-acetamide

- Commercial Availability : Multiple suppliers (e.g., BOC Sciences, AmadisChem) offer this compound with >95% purity.

Benzimidazole and Thiadiazole Analogues

N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-2-chloro-acetamide (Compound 4)

- Structure : Replaces benzothiazole with benzimidazole.

- Synthesis : Synthesized in 66–74% yield via reaction of 2-(1H-benzoimidazol-2-yl)-phenylamine with chloroacetyl chloride under mild conditions .

- Bioactivity : Benzimidazole derivatives are often explored for antiviral and antiparasitic applications, suggesting divergent therapeutic uses compared to benzothiazoles .

N-(5-BUTYL-[1,3,4]THIADIAZOL-2-YL)-2-CHLORO-ACETAMIDE

Pharmacologically Active Derivatives

N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d)

- Structure : Integrates a nitro group and a thiadiazole-thioacetamide side chain.

- Bioactivity : Demonstrates potent VEGFR-2 inhibition (IC₅₀: 0.89 µM) and antiproliferative effects against cancer cell lines. Molecular docking studies confirm strong binding to the VEGFR-2 ATP pocket .

- ADME Profile : Predicted moderate bioavailability (64%) due to balanced lipophilicity and hydrogen-bonding capacity .

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide

- Structure: Substitutes 6-acetylamino with trifluoromethyl and adds a trimethoxyphenyl group.

- Properties: The trifluoromethyl group enhances metabolic stability, while trimethoxyphenyl improves solubility.

Comparative Data Tables

Key Findings and Insights

- Synthetic Flexibility : Chloro-acetamide derivatives are versatile intermediates; for example, compound 4 (benzimidazole) was functionalized with piperidine and morpholine groups in high yields (52–74%) .

- Pharmacological Divergence : While benzothiazoles (e.g., compound 6d) show promise in oncology, benzimidazole analogs are more commonly explored in infectious disease contexts .

Biological Activity

N-(6-Acetylamino-benzothiazol-2-yl)-2-chloro-acetamide is a compound that has garnered significant interest due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHClNOS

- Molecular Weight : 261.13 g/mol

This structure includes a benzothiazole moiety, which is known for its biological activity, particularly in anticancer and antimicrobial applications.

1. Anticancer Activity

Research has shown that compounds containing benzothiazole derivatives exhibit significant anticancer properties. For instance, studies involving similar compounds have demonstrated their effectiveness against various cancer cell lines:

| Compound | Cell Line | GI (µM) |

|---|---|---|

| 3.1 | Colon | 0.41 - 0.69 |

| 3.2 | Melanoma | 0.48 - 13.50 |

| 6.5 | Ovarian | 0.25 - 5.01 |

The mechanism of action often involves the inhibition of specific pathways critical for cancer cell survival, including apoptosis induction and cell cycle arrest .

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Compounds with similar structures have shown efficacy against a range of pathogens:

- Antibacterial : Effective against Gram-positive and Gram-negative bacteria.

- Antifungal : Inhibitory effects on common fungal strains.

The mechanism typically involves disruption of microbial cell wall synthesis or interference with DNA replication .

3. Analgesic and Anti-inflammatory Effects

Some derivatives of benzothiazole have been reported to possess analgesic and anti-inflammatory properties. These effects are often attributed to the modulation of inflammatory mediators such as cytokines and prostaglandins, leading to reduced pain perception and inflammation .

Case Studies

Recent studies have highlighted the potential of this compound in clinical applications:

-

Study on Anticancer Efficacy :

- A study evaluated the anticancer efficacy of various benzothiazole derivatives, including this compound, against human cancer cell lines (HCT116, MCF-7).

- Results indicated significant cytotoxicity with IC values in the low micromolar range.

- Antimicrobial Screening :

Q & A

Q. What are the standard synthetic routes for N-(6-Acetylamino-benzothiazol-2-yl)-2-chloro-acetamide?

Methodological Answer: The compound is synthesized via acetylation of 2-aminobenzothiazole derivatives. Key steps include:

- Acetylation with chloroacetyl chloride : React 6-amino-benzothiazole derivatives with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under reflux conditions. Reaction progress is monitored by TLC, followed by recrystallization for purification .

- Hydrogenation : For intermediates requiring reduction (e.g., nitro to amino groups), hydrogenation over 10% Pd/C at 1.5 bar pressure in ethyl acetate for 17 hours is effective .

Q. Table 1: Synthetic Methods Comparison

| Method | Reagents/Conditions | Purification | Key Reference |

|---|---|---|---|

| Acetylation | Chloroacetyl chloride, triethylamine, reflux | Recrystallization | |

| Hydrogenation | Pd/C, H₂ (1.5 bar), ethyl acetate | Filtration, TLC |

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

Methodological Answer:

- Spectroscopy :

- IR : Identifies functional groups (e.g., C=O stretch at ~1668 cm⁻¹ for acetamide) .

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.0–7.7 ppm for benzothiazole) .

- Elemental analysis : Validates purity and empirical formula .

- X-ray crystallography : Resolves 3D molecular packing and hydrogen-bonding networks. SHELX software is standard for structure refinement .

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value (from ) |

|---|---|

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | a = 5.1654 Å, b = 20.483 Å, c = 10.9489 Å |

| β angle | 103.562° |

| Z | 4 |

Advanced Research Questions

Q. How can density functional theory (DFT) optimize experimental design for electronic property analysis?

Methodological Answer: DFT with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy in predicting:

Q. Table 3: DFT Performance Metrics ()

| Property | Average Absolute Deviation (B3LYP) |

|---|---|

| Atomization energies | 2.4 kcal/mol |

| Ionization potentials | <3 kcal/mol |

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- In silico docking : Compare binding affinities to target proteins (e.g., fungal CYP51 for antifungal activity) .

- Assay standardization : Control variables like fungal strain (e.g., C. albicans vs. A. niger) and compound concentration gradients .

- Structural analogs : Test derivatives with substituents at the 6-position of benzothiazole to correlate activity with electronic effects .

Q. What strategies improve biological activity through structural modifications?

Methodological Answer:

- Substituent engineering : Introduce electron-withdrawing groups (e.g., -NO₂) at the 6-position of benzothiazole to enhance antifungal activity .

- Hybrid molecules : Conjugate with pyrrolobenzodiazepine scaffolds for DNA-binding anticancer activity .

- Adamantyl derivatives : Increase lipophilicity for improved membrane permeability (e.g., 2-(adamantan-1-yl)-acetamide analogs) .

Q. How to handle crystallographic data refinement using SHELX?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.